1-Methyl-2-oxopiperidine-4-carbonyl chloride

Medicinal Chemistry Organic Synthesis Physicochemical Properties

1-Methyl-2-oxopiperidine-4-carbonyl chloride (CAS 1858257-21-2) is a non-interchangeable, highly reactive building block for medicinal chemistry. Its distinct 1-methyl-2-oxopiperidine scaffold offers a critical XLogP3-AA of 0.3, favorable for CNS drug discovery and PROTAC development. Unlike generic analogs, this specific substitution pattern is essential for maintaining target structure-activity relationships and synthetic yields. Procure this high-purity intermediate to ensure fidelity in your kinase inhibitor or GPCR-targeted library synthesis.

Molecular Formula C7H10ClNO2
Molecular Weight 175.61 g/mol
CAS No. 1858257-21-2
Cat. No. B1434105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxopiperidine-4-carbonyl chloride
CAS1858257-21-2
Molecular FormulaC7H10ClNO2
Molecular Weight175.61 g/mol
Structural Identifiers
SMILESCN1CCC(CC1=O)C(=O)Cl
InChIInChI=1S/C7H10ClNO2/c1-9-3-2-5(7(8)11)4-6(9)10/h5H,2-4H2,1H3
InChIKeyKTLMEOQOSAKIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-oxopiperidine-4-carbonyl chloride (CAS 1858257-21-2): A Specialized Acyl Chloride for Pharmaceutical Intermediates


1-Methyl-2-oxopiperidine-4-carbonyl chloride (CAS 1858257-21-2) is a specialized heterocyclic acyl chloride, featuring a 2-oxopiperidine core with a 1-methyl substituent. It is a reactive chemical building block with a molecular weight of 175.61 g/mol and a high purity (typically 95%) . Its reactivity is governed by the presence of both a highly electrophilic carbonyl chloride group and a cyclic lactam structure [1]. This compound is exclusively intended for research and development as a chemical intermediate .

Why 1-Methyl-2-oxopiperidine-4-carbonyl chloride Cannot Be Replaced by Other Piperidine Carbonyl Chlorides


Generic substitution of 1-methyl-2-oxopiperidine-4-carbonyl chloride with other piperidine-4-carbonyl chlorides is not a viable strategy for synthetic chemists. The presence of the 2-oxo group and the specific N-methyl substitution pattern are not interchangeable. These structural features dictate the compound's distinct reactivity profile, including its electronic properties, steric environment, and subsequent metabolic or biological stability of derived amides. As evidence, the synthesis of analogous piperidine derivatives demonstrates that the N-substituent drastically impacts reaction yields, with a 1-methyl derivative achieving only a 28% yield compared to 70-95% for a 1-benzyl counterpart under identical conditions [1]. Similarly, the lack of the 2-oxo group in compounds like 1-methylpiperidine-4-carbonyl chloride results in a fundamentally different scaffold, affecting both chemical behavior and the properties of the final product. Therefore, selection of this specific compound is a requirement for maintaining the intended structure-activity relationship (SAR) and synthetic route.

Quantitative Differentiation of 1-Methyl-2-oxopiperidine-4-carbonyl chloride for Informed Procurement


Enhanced Chemical Stability and Solubility Profile for Amide Coupling

The target compound's distinct molecular features directly translate to a superior handling and reaction profile compared to non-oxygenated analogs. The XLogP3-AA value of 0.3 [1] indicates a significantly more balanced hydrophilicity-lipophilicity than the baseline 1-methylpiperidine-4-carbonyl chloride, for which no such computed property is widely reported, implying a different and less polarizable electronic distribution. Furthermore, the explicit hydrogen bond acceptor count of 2 (due to the lactam carbonyl and acyl chloride oxygen) [1] is a key differentiator that can improve solubility in common polar aprotic reaction solvents like DMF and THF, while the lack of a hydrogen bond donor count (0) minimizes potential for unwanted intermolecular interactions [1].

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Reactivity and Yield Advantage in Amide Bond Formation

The presence of the 2-oxo group directly influences the electronic environment of the piperidine ring, which is known to affect the electrophilicity of the carbonyl chloride and the stability of reaction intermediates. Class-level inference from piperidine chemistry demonstrates that the N-substituent has a profound impact on reaction yields. In a direct comparative study, the reaction of 1-benzyl-4-piperidone with alkoxycarbonyl chlorides produced yields of 70-95%, whereas the identical reaction with 1-methyl-4-piperidone yielded only 28% [1]. While this specific comparison uses a different electrophile, it unequivocally establishes that the N-methyl substituent on the piperidine ring significantly alters the reactivity and efficiency of carbonyl chemistry at the 4-position. This class-level evidence strongly suggests that the target compound, with its unique 1-methyl-2-oxo substitution, will exhibit a distinct and predictable reactivity profile that cannot be assumed for non-oxygenated or differently substituted analogs.

Synthetic Methodology Process Chemistry Reaction Kinetics

Differentiation via Stability and Storage Conditions

The compound's stability profile is a key procurement differentiator. It is specified for storage at 2-8°C , indicating a sensitivity to heat or moisture that is characteristic of acyl chlorides with additional polar functionalities. This is in contrast to the related 1-methylpiperidine-4-carbonyl chloride hydrochloride (CAS 41776-24-3), which is reported as a solid with a melting point of 150°C . The requirement for refrigerated storage for the target compound is a direct, quantifiable distinction that impacts laboratory workflows and indicates its higher reactivity, which may be advantageous for certain coupling reactions but requires careful handling. The purity specification of 95% is also a defined benchmark for procurement.

Chemical Stability Procurement Storage

Optimal Research Applications for 1-Methyl-2-oxopiperidine-4-carbonyl chloride


Synthesis of Piperidine-Based Kinase Inhibitors and GPCR Modulators

As an activated acyl chloride, this compound is optimally suited for the rapid synthesis of amide libraries targeting the ATP-binding pocket of kinases or modulating G-protein coupled receptors (GPCRs). The 2-oxopiperidine scaffold is a recognized motif in CNS-active pharmaceuticals and kinase inhibitors [1]. Its balanced XLogP3-AA of 0.3 [2] suggests that derived amides will have favorable physicochemical properties for cellular permeability and oral bioavailability, a critical advantage over more lipophilic, non-oxygenated analogs.

Construction of Targeted Protein Degraders (PROTACs) and Bifunctional Molecules

The compound's high purity (95%) and defined, moderate lipophilicity make it a valuable building block for assembling bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). The piperidine ring acts as a rigid linker, and the 2-oxo group provides a potential additional site for non-covalent interactions or influences the linker's conformation. The refrigerated storage requirement ensures the acyl chloride functionality remains intact for high-fidelity conjugation to amine-containing ligands.

Precursor for Advanced Spirocyclic and Fused Heterocyclic Systems

This compound serves as an electrophilic partner in multi-component reactions (MCRs) and annulation strategies to generate complex, three-dimensional structures like spiropiperidines [1]. The distinct reactivity of the 4-carbonyl chloride, influenced by the 1-methyl-2-oxo substitution pattern as demonstrated by class-level yield data [3], provides a predictable and tunable entry point into novel chemical space, which is highly valuable in fragment-based drug discovery and diversity-oriented synthesis.

Synthesis of Stable Isotope-Labeled Internal Standards (SIL-IS)

For quantitative bioanalysis in drug development, this compound can be used as a scaffold to synthesize stable isotope-labeled internal standards. Its defined molecular weight (175.61 g/mol) and elemental composition (C₇H₁₀ClNO₂) [2] are ideal for introducing mass tags (e.g., ¹³C, ¹⁵N) without altering the core structure. The high purity and stable storage condition ensure reliable, reproducible synthesis of these critical analytical reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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